3-(2-Chlorphenyl)-5-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)isoxazol-4-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-chlorophenyl)-5-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)isoxazole-4-carboxamide is a useful research compound. Its molecular formula is C24H16ClN3O4 and its molecular weight is 445.86. The purity is usually 95%.
BenchChem offers high-quality 3-(2-chlorophenyl)-5-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)isoxazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-chlorophenyl)-5-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)isoxazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Arzneimittelforschung und Pharmazeutische Chemie
Isoxazole dienen als bevorzugte Gerüste in der Arzneimittelforschung aufgrund ihrer Häufigkeit in kommerziell erhältlichen Medikamenten. Forscher suchen ständig nach umweltfreundlichen Synthesemethoden, um Zugang zu diesen Verbindungen zu erhalten. Metallkatalysierte Reaktionen (wie Cu(I) oder Ru(II)-vermittelte (3 + 2) Cycloadditionen) wurden üblicherweise für die Isoxazolsynthese eingesetzt. Diese Methoden leiden jedoch unter Nachteilen wie hohen Kosten, Toxizität und Abfallerzeugung. Metallfreie Syntheserouten sind daher unerlässlich für eine nachhaltige Medikamentenentwicklung .
Wirkmechanismus
Mode of Action
This compound acts as a selective inhibitor of the Dopamine D2 receptor . By binding to these receptors, it prevents dopamine, a neurotransmitter, from attaching to the receptor and triggering a response. This inhibition can alter the biochemical pathways and result in changes in the nervous system.
Biochemical Pathways
The inhibition of the Dopamine D2 receptor affects the dopaminergic pathways in the brain, which are involved in motor control, reward, and reinforcement. The downstream effects of this inhibition can lead to changes in mood, behavior, and cognition .
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific disorder being treated. For instance, in disorders characterized by overactivity of dopaminergic pathways, such as schizophrenia, the compound’s inhibitory action on the Dopamine D2 receptor can help to normalize neuronal activity and alleviate symptoms .
Biologische Aktivität
The compound 3-(2-chlorophenyl)-5-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)isoxazole-4-carboxamide represents a novel class of isoxazole derivatives with potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and structure-activity relationships (SAR).
Chemical Structure
The molecular formula of the compound is C19H17ClN2O3, with a molecular weight of approximately 348.81 g/mol. The unique structural features include a chlorophenyl group and a dibenzo[b,f][1,4]oxazepin moiety, which are believed to contribute to its biological activity.
Biological Activity Overview
Recent studies have highlighted the biological activities associated with isoxazole derivatives, particularly in cancer therapy. The compound under discussion has shown promise in various in vitro assays targeting different cancer cell lines.
Anticancer Activity
- Cytotoxicity : The compound exhibited significant cytotoxic effects against several cancer cell lines including MCF-7 (breast cancer), HeLa (cervical cancer), and Hep3B (liver cancer). For instance, compounds similar in structure to our target showed IC50 values ranging from 5 to 20 µM against these cell lines, indicating potent anticancer activity .
- Mechanism of Action : The mechanism by which isoxazole derivatives exert their anticancer effects often involves the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis. Studies have shown that certain isoxazole derivatives can induce G2/M phase arrest in cancer cells, similar to established chemotherapeutics like doxorubicin .
- Apoptosis Induction : Flow cytometry analyses revealed that the compound can induce early apoptosis in cancer cells through caspase activation pathways. This suggests that it may promote programmed cell death effectively in targeted cancer cells .
Structure-Activity Relationship (SAR)
The biological activity of isoxazole derivatives is highly dependent on their structural characteristics. In particular:
- Substituents on the Isoxazole Ring : Variations in substituents can significantly alter potency and selectivity against different cancer types. For example, the presence of electron-withdrawing groups like chlorine enhances cytotoxicity compared to unsubstituted analogs .
- Dibenzo[b,f][1,4]oxazepin Moiety : This component has been linked to improved interaction with cellular targets involved in proliferation and survival pathways .
Case Studies
Several case studies exemplify the potential of similar compounds:
- A study on isoxazole-amide derivatives demonstrated significant anticancer effects with IC50 values as low as 5 µM against MCF-7 cells. These compounds were noted for their ability to induce apoptosis and inhibit cell proliferation through similar mechanisms as our target compound .
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
3-(2-chlorophenyl)-5-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)isoxazole-4-carboxamide | MCF-7 | ~10 | Apoptosis induction |
Isoxazole derivative A | HeLa | 15 | Microtubule destabilization |
Isoxazole derivative B | Hep3B | 8 | Cell cycle arrest |
Eigenschaften
IUPAC Name |
3-(2-chlorophenyl)-5-methyl-N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16ClN3O4/c1-13-21(22(28-32-13)15-6-2-3-7-17(15)25)24(30)26-14-10-11-19-16(12-14)23(29)27-18-8-4-5-9-20(18)31-19/h2-12H,1H3,(H,26,30)(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBHITGBGGULKKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=CC4=C(C=C3)OC5=CC=CC=C5NC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.